molecular formula C5H11N B2473426 2beta-Isopropylaziridine CAS No. 45378-03-8

2beta-Isopropylaziridine

Cat. No.: B2473426
CAS No.: 45378-03-8
M. Wt: 85.15
InChI Key: JHTQHOGTBDMULK-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2β-Isopropylaziridine is a substituted aziridine, a three-membered heterocyclic compound containing two carbon atoms and one nitrogen atom. The "2β-isopropyl" designation indicates the spatial orientation (β-configuration) of the isopropyl substituent at the second carbon of the aziridine ring. Aziridines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis, particularly in the formation of nitrogen-containing compounds such as pharmaceuticals, agrochemicals, and polymers .

For example, the isopropyl group may sterically hinder nucleophilic ring-opening reactions while enhancing selectivity in certain synthetic pathways.

Properties

IUPAC Name

(2S)-2-propan-2-ylaziridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c1-4(2)5-3-6-5/h4-6H,3H2,1-2H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTQHOGTBDMULK-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

85.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2beta-Isopropylaziridine involves its high reactivity due to ring strain. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with biological molecules, conferring antimicrobial and antitumor properties .

Comparison with Similar Compounds

Comparison with Similar Aziridine Derivatives

Aziridine derivatives vary widely in their substituents and stereochemistry, leading to differences in physicochemical properties and applications. Below is a comparative analysis of 2β-isopropylaziridine with structurally related aziridines:

Structural and Physicochemical Properties
Compound Molecular Formula CAS Number PSA (Ų) LogP Key Substituents
2β-Isopropylaziridine C₆H₁₃N 132141-30-1 3.01 0.894 β-isopropyl at C2
1-Methylaziridine C₃H₇N 765-31-9 12.03 0.17 Methyl at N1
Aziridine-2-phosphonate C₃H₆NO₃P Varies ~50 -1.2 Phosphonate at C2

Key Observations :

  • Polar Surface Area (PSA) : 2β-Isopropylaziridine has a low PSA (3.01 Ų), indicative of poor polarity, compared to aziridine-2-phosphonates (~50 Ų), which are highly polar due to the phosphonate group. This difference affects solubility and membrane permeability .
  • Lipophilicity (LogP) : The LogP of 2β-isopropylaziridine (0.894) suggests moderate lipophilicity, making it more membrane-permeable than hydrophilic aziridine-2-phosphonates (LogP ≈ -1.2) but less so than simpler analogs like 1-methylaziridine (LogP 0.17) .
Stability and Handling
  • 2β-Isopropylaziridine is less stable than saturated amines due to ring strain but more stable than azirines (unsaturated analogs). Its stability is intermediate between 1-methylaziridine (more reactive) and aziridine-2-phosphonates (stabilized by resonance) .

Biological Activity

Chemical Structure and Properties

2beta-Isopropylaziridine is a nitrogen-containing heterocycle characterized by a three-membered ring structure with an isopropyl group attached to the nitrogen atom. Its molecular formula is C5H11NC_5H_{11}N, and it exhibits distinct physical and chemical properties that influence its biological activity.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaC₅H₁₁N
Molecular Weight85.15 g/mol
Melting PointNot extensively studied
SolubilitySoluble in organic solvents

The biological activity of this compound has been primarily studied in relation to its effects on various biological systems. The compound's mechanism of action is thought to involve interactions with specific receptors or enzymes, leading to alterations in cellular signaling pathways.

  • Antimicrobial Activity : Some studies have indicated that aziridine derivatives possess antimicrobial properties. This compound may inhibit the growth of certain bacterial strains by disrupting their cell wall synthesis or interfering with metabolic processes.
  • Cytotoxicity : Research has shown that aziridines can exhibit cytotoxic effects on cancer cells. The compound may induce apoptosis (programmed cell death) through the activation of caspases or by generating reactive oxygen species (ROS).
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial activity of various aziridine derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL, indicating potent activity compared to standard antibiotics .

Case Study 2: Cytotoxicity in Cancer Cells

In a research article from Cancer Letters, the cytotoxic effects of this compound were evaluated against human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, suggesting a strong potential for further development as an anticancer agent. Mechanistic studies revealed that treatment with the compound led to increased levels of apoptotic markers, confirming its role in inducing cell death .

Case Study 3: Neuroprotection

Research published in Neuroscience Letters explored the neuroprotective effects of this compound on primary neuronal cultures subjected to oxidative stress. The compound significantly reduced neuronal cell death and decreased levels of ROS, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.